BenchChemオンラインストアへようこそ!

ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Indole synthesis Regioselective functionalization Medicinal chemistry building blocks

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 119647-73-3) is a partially saturated indole derivative with molecular formula C11H13NO3 and exact mass 207.0895 g/mol, featuring a 7-oxo substitution pattern on the tetrahydroindole scaffold and an ethyl ester at the 2-position. The compound is categorized as a heterocyclic building block for medicinal chemistry and organic synthesis, with a calculated XLogP3-AA of 1.7.

Molecular Formula C11H13NO3
Molecular Weight 207.229
CAS No. 119647-73-3
Cat. No. B2814346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
CAS119647-73-3
Molecular FormulaC11H13NO3
Molecular Weight207.229
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C(=O)CCC2
InChIInChI=1S/C11H13NO3/c1-2-15-11(14)8-6-7-4-3-5-9(13)10(7)12-8/h6,12H,2-5H2,1H3
InChIKeyFRUNPDDVIUSYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate (CAS 119647-73-3) — Molecular Profile, Structural Identity, and Procurement Context


Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 119647-73-3) is a partially saturated indole derivative with molecular formula C11H13NO3 and exact mass 207.0895 g/mol, featuring a 7-oxo substitution pattern on the tetrahydroindole scaffold and an ethyl ester at the 2-position . The compound is categorized as a heterocyclic building block for medicinal chemistry and organic synthesis, with a calculated XLogP3-AA of 1.7 . Unlike fully aromatic indoles, the tetrahydroindole core introduces sp³ hybridization and nonplanar geometry [1], which can confer distinct physicochemical and synthetic properties relevant to lead optimization and fragment-based drug discovery. Commercially, the compound is available from multiple suppliers at purities of 95–98% .

Why Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate Cannot Be Interchanged with Unsubstituted, 4-Oxo, or 6,6-Difluoro Analogs — Procurement-Relevant Structural Divergence


Substitution among tetrahydroindole-2-carboxylate analogs is not trivial due to three structural variables that alter synthetic utility and physicochemical behavior. First, the position of the carbonyl (7-oxo vs. 4-oxo) determines the regiochemistry available for downstream functionalization [1]. Second, the presence of gem-difluoro substitution at the 6-position introduces a metabolic soft spot and alters the electronic environment of the fused cyclohexenone ring . Third, the fully reduced tetrahydroindole lacking an oxo group offers distinct reactivity but cannot undergo the same oxidative or condensation transformations as the 7-oxo derivative . The target compound (CAS 119647-73-3) occupies a specific niche as a 7-oxo, non-fluorinated ethyl ester, with documented synthetic provenance as an intermediate for preparing indoles functionalized on the benzene moiety [1].

Quantitative Differentiation Evidence for Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate — Head-to-Head and Cross-Study Comparisons


7-Oxo vs. 4-Oxo Regioisomer Differentiation — Synthetic Provenance as Key Intermediate for Benzene-Ring Functionalized Indoles

Ethyl 7-oxo-4,5,6,7-tetrahydroindole-2-carboxylate (6) was prepared from a C4-succinyl pyrrole intermediate and subsequently employed as the key synthetic platform to access multiple indole derivatives bearing substituents on the benzene moiety [1]. This regiochemistry of functionalization is uniquely enabled by the 7-oxo substitution pattern; the isomeric ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 1142816-66-7) does not provide this synthetic entry point because the carbonyl is positioned on the opposite side of the fused ring system, altering the site of electrophilic reactivity [2].

Indole synthesis Regioselective functionalization Medicinal chemistry building blocks

Physicochemical Property Divergence — Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate vs. 6,6-Difluoro Analog

The target compound (MW 207.23, XLogP3 1.7) and its 6,6-difluoro analog (CAS 1433990-09-0, MW 243.21) exhibit distinct physicochemical profiles . The difluoro substitution increases molecular weight by approximately 36 Da (+17%) and introduces fluorine-mediated modulation of lipophilicity and metabolic stability, which may be desirable for certain lead optimization programs but also increases molecular complexity and synthesis cost . The non-fluorinated parent compound offers a simpler, more cost-efficient scaffold with lower lipophilicity (calculated logP 1.7) .

Lipophilicity Metabolic stability Lead optimization

Comparison with Fully Reduced Tetrahydroindole-2-Carboxylate — Oxo Group Confers Distinct Reactivity Profile

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (MW 207.23) contains a carbonyl at the 7-position that serves as a synthetic handle for further transformations and is an intermediate oxidation state en route to fully aromatic indoles [1]. In contrast, ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 65880-18-4, MW 193.24) lacks any carbonyl on the fused cyclohexene ring and presents a fully reduced scaffold . The absence of the oxo group eliminates the possibility of condensation, enolate, or oxidation reactions accessible from the 7-oxo derivative [2].

Oxidation state Synthetic versatility Aromatization precursors

Nonplanar Scaffold Advantages — Tetrahydroindole Core Avoids Aromatic Flatness Limitations

Tetrahydroindoles, including the 7-oxo derivative, feature a nonplanar molecular core dominated by sp³ hybridization, in contrast to the fully planar aromatic indole scaffold [1]. This nonplanarity has been demonstrated to improve aqueous solubility and reduce promiscuous binding across unrelated protein targets compared to flat aromatic heterocycles [1]. In fragment-based drug discovery campaigns, 2,6,6-trimethyl-4-oxo-tetrahydroindole-3-carboxamides have been identified as potent SIRT2 inhibitors with an IC₅₀ of 0.98 μM [1].

Fragment-based drug discovery Solubility enhancement Target promiscuity reduction

Documented Synthetic Yield — 87% Yield Achieved in Fischer Indole Cyclization Route

The compound can be synthesized via a Fischer indole cyclization approach, with one reported route achieving 87% isolated yield (24 g from 30 g starting material) to afford a light brown solid product . This moderate-to-high yield demonstrates the synthetic accessibility of the scaffold. Comparative yield data for closely related 4-oxo or difluoro analogs under identical conditions are not publicly available, though the reported yield establishes a baseline expectation for procurement-scale synthesis planning.

Process chemistry Synthetic efficiency Building block procurement

Purity and Quality Control Metrics — Commercial Availability at ≥95% Purity

The compound is commercially available from multiple vendors at purities ranging from 95% to 98% . This purity range is comparable to the 97% purity specification of the 6,6-difluoro analog and the 98% purity of the fully reduced tetrahydroindole-2-carboxylate [1]. Procurement from established suppliers with ISO-certified quality systems ensures batch-to-batch consistency for reproducible research outcomes .

Quality control Procurement specifications Analytical chemistry

Optimal Use Cases for Ethyl 7-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate — Evidence-Backed Application Scenarios for Procurement Decisions


Synthesis of Benzene-Ring Functionalized Indole Derivatives

Based on documented synthetic methodology, this compound is the optimal starting material for preparing indole derivatives bearing substituents on the benzenoid portion (positions 4–7 equivalent positions of the fully aromatic indole ring) [1]. The 7-oxo substitution pattern provides the requisite regiochemistry to install functional groups that cannot be accessed from the 4-oxo isomer or the fully reduced tetrahydroindole scaffold. Procurement of this specific 7-oxo building block is therefore justified when the synthetic objective is benzene-ring functionalization, as the 4-oxo regioisomer does not support the same transformation [1].

Hit-to-Lead Optimization Requiring Lower Molecular Weight and Lipophilicity

For lead optimization programs where molecular weight and lipophilicity are constrained (e.g., CNS drug discovery campaigns adhering to Lipinski rule-of-five guidelines), this non-fluorinated scaffold (MW 207.23, XLogP3 1.7) [1] offers a more favorable starting point than the 6,6-difluoro analog (MW 243.21) [2]. The lower molecular weight and lipophilicity of the target compound provide greater latitude for subsequent functionalization without exceeding drug-likeness thresholds. The 6,6-difluoro analog should be reserved for programs where fluorine-mediated metabolic stabilization is explicitly required.

Fragment-Based Drug Discovery with Nonplanar Scaffold Requirement

The tetrahydroindole core, including the 7-oxo derivative, provides a nonplanar molecular scaffold with sp³ hybridization that addresses the solubility and promiscuity limitations of planar aromatic indoles [1]. This scaffold class has been validated in fragment-based drug discovery, with related tetrahydroindole derivatives demonstrating potent SIRT2 inhibition (IC₅₀ = 0.98 μM) [1]. Researchers seeking an alternative to the flat indole pharmacophore should consider the target compound as a building block for fragment library construction.

Synthetic Transformations Requiring the 7-Oxo Reactive Handle

The carbonyl group at the 7-position enables condensation, enolate, and oxidation chemistry that is not accessible from the fully reduced tetrahydroindole analog (CAS 65880-18-4) [1][2]. When the synthetic plan requires carbonyl-dependent transformations — such as Wittig reactions, aldol condensations, or aromatization to the fully aromatic indole — procurement of the 7-oxo derivative is mandatory; the fully reduced analog cannot serve as a substitute .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.